molecular formula C10H6BrClN2O B12605674 5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine CAS No. 900493-25-6

5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine

Cat. No.: B12605674
CAS No.: 900493-25-6
M. Wt: 285.52 g/mol
InChI Key: NIVHVIJNRMAZFT-UHFFFAOYSA-N
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Description

5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridin-3-ol.

    Bromination: The hydroxyl group of 6-chloropyridin-3-ol is replaced with a bromine atom using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The brominated intermediate is then coupled with 2-bromopyridine under palladium-catalyzed conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of bromine and chlorine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: Similar in structure but lacks the oxy linkage to another pyridine ring.

    6-Chloropyridin-3-ol: The starting material for the synthesis, which lacks the bromine substituent.

    2-Bromopyridine: Another related compound used in the coupling reaction.

Uniqueness

5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine is unique due to its dual halogenation and the presence of an ether linkage between two pyridine rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C₁₀H₈BrClN₂O
  • Molecular Weight : 273.54 g/mol

This structure features a bromine atom and a chlorine atom, which are significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, influencing pathways involved in inflammation and cell signaling. For instance, compounds with similar structures have shown affinity for the human constitutive androstane receptor (CAR), which plays a role in drug metabolism and detoxification processes .
  • Enzyme Inhibition : Similar pyridine derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-2 specifically has been highlighted in studies involving related compounds .
  • Antioxidant Activity : Pyridine derivatives often exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyridine ring significantly affect biological activity:

  • Bromine and Chlorine Substituents : The presence of bromine at position 5 and chlorine at position 6 enhances the compound's interaction with biological targets compared to unsubstituted analogs.
  • Hydroxyl Group Influence : The introduction of hydroxyl groups on the pyridine ring has been shown to increase solubility and bioavailability, further enhancing biological efficacy.

Case Studies

  • Anti-inflammatory Activity : In vitro studies have indicated that related compounds exhibit potent anti-inflammatory effects by inhibiting COX enzymes. For example, derivatives with similar structural motifs demonstrated IC₅₀ values as low as 0.04 μmol for COX-2 inhibition .
  • Neuroprotective Effects : Research on dopamine receptor agonists suggests that pyridine derivatives can protect against neurodegeneration in models of Parkinson's disease. Compounds that activate D3 receptors have shown promise in reducing dopaminergic neuron loss .
  • Antiviral Properties : Some pyridine derivatives have been evaluated for antiviral activity against various viruses, suggesting a broader pharmacological profile for compounds like this compound .

Data Table

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity TypeRelated CompoundIC₅₀ Value (μmol)Reference
COX-2 Inhibition6-Amino-pyridin derivatives0.04
D3 Receptor AgonismML417 (Dopamine Agonist)0.07
Antiviral ActivityQuinolinesVaries

Properties

CAS No.

900493-25-6

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

5-bromo-2-(6-chloropyridin-3-yl)oxypyridine

InChI

InChI=1S/C10H6BrClN2O/c11-7-1-4-10(14-5-7)15-8-2-3-9(12)13-6-8/h1-6H

InChI Key

NIVHVIJNRMAZFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC2=NC=C(C=C2)Br)Cl

Origin of Product

United States

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